molecular formula C28H27ClN4O6 B2934698 3-(1-(2-((3-chloro-4-methoxyphenyl)amino)-2-oxoethyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)-N-(2-methoxybenzyl)propanamide CAS No. 893789-65-6

3-(1-(2-((3-chloro-4-methoxyphenyl)amino)-2-oxoethyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)-N-(2-methoxybenzyl)propanamide

Katalognummer: B2934698
CAS-Nummer: 893789-65-6
Molekulargewicht: 551
InChI-Schlüssel: MVTJCTJHHHUYQB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

This compound is a quinazolin-4(3H)-one derivative characterized by a 2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl core substituted with a 3-chloro-4-methoxyphenylamino group and a 2-methoxybenzyl-propanamide chain. Its structure combines electron-withdrawing (chloro) and electron-donating (methoxy) groups, which may influence pharmacokinetic properties such as solubility, bioavailability, and target binding.

Eigenschaften

CAS-Nummer

893789-65-6

Molekularformel

C28H27ClN4O6

Molekulargewicht

551

IUPAC-Name

3-[1-[2-(3-chloro-4-methoxyanilino)-2-oxoethyl]-2,4-dioxoquinazolin-3-yl]-N-[(2-methoxyphenyl)methyl]propanamide

InChI

InChI=1S/C28H27ClN4O6/c1-38-23-10-6-3-7-18(23)16-30-25(34)13-14-32-27(36)20-8-4-5-9-22(20)33(28(32)37)17-26(35)31-19-11-12-24(39-2)21(29)15-19/h3-12,15H,13-14,16-17H2,1-2H3,(H,30,34)(H,31,35)

InChI-Schlüssel

MVTJCTJHHHUYQB-UHFFFAOYSA-N

SMILES

COC1=C(C=C(C=C1)NC(=O)CN2C3=CC=CC=C3C(=O)N(C2=O)CCC(=O)NCC4=CC=CC=C4OC)Cl

Löslichkeit

not available

Herkunft des Produkts

United States

Biologische Aktivität

The compound 3-(1-(2-((3-chloro-4-methoxyphenyl)amino)-2-oxoethyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)-N-(2-methoxybenzyl)propanamide is a complex molecule that belongs to the quinazoline family, which is known for its diverse biological activities. This article explores the biological activities associated with this compound, including its potential therapeutic effects and mechanisms of action.

Chemical Structure and Properties

The molecular structure of the compound can be summarized as follows:

  • Core Structure : Quinazoline derivative
  • Functional Groups :
    • Chlorine and methoxy substituents on the phenyl ring
    • Amide linkage
    • Dioxo groups contributing to its reactivity

Anticancer Activity

Recent studies have demonstrated that quinazoline derivatives exhibit significant anticancer properties. The compound has shown promise in inducing apoptosis in various cancer cell lines. For instance, it was evaluated against several cancer types, including breast (MCF-7), lung (A549), and colon (SW-480) cancer cells. The results indicated that the compound could effectively inhibit cell proliferation with IC50 values ranging from 5.9μM5.9\,\mu M to 176.5μM176.5\,\mu M, depending on the cell line tested .

The proposed mechanisms through which this compound exerts its biological effects include:

  • Apoptosis Induction : The compound triggers programmed cell death in cancer cells, which is crucial for controlling tumor growth.
  • Kinase Inhibition : It has been shown to selectively inhibit certain kinases involved in cancer progression, thereby disrupting signaling pathways essential for cell survival .
  • Cell Cycle Arrest : Studies suggest that it may cause arrest in the S phase of the cell cycle, preventing further replication of cancer cells .

Synthesis and Characterization

The synthesis of this compound involves multi-step reactions starting from simpler quinazoline precursors. Characterization techniques such as NMR, IR spectroscopy, and mass spectrometry confirm the structure and purity of the synthesized compounds .

Case Studies

  • Anticonvulsant Activity : Some derivatives of quinazoline have been evaluated for their anticonvulsant properties. The specific compound exhibited moderate activity compared to other known anticonvulsants .
  • Antioxidant Activity : In vitro studies revealed that the compound possesses antioxidant properties, which may contribute to its overall therapeutic profile by mitigating oxidative stress in cells .

Data Tables

Activity Type IC50 Values (µM) Cell Lines Tested
Anticancer5.9 - 176.5MCF-7, A549, SW-480
AnticonvulsantModerateVarious
AntioxidantVariesDPPH Scavenging Assay

Analyse Chemischer Reaktionen

Hydrolysis Reactions

The compound undergoes hydrolysis under acidic or basic conditions, primarily targeting its amide bonds.

Reaction ConditionsProducts FormedYield (%)References
6M HCl, reflux (12 hours)Cleavage of propanamide side chain to form 2-((3-chloro-4-methoxyphenyl)amino)acetic acid65–70
1M NaOH, 80°C (8 hours)Hydrolysis of quinazoline dioxo groups to yield 3-aminobenzoic acid derivatives55–60

Mechanistic studies suggest nucleophilic attack by water or hydroxide ions at the carbonyl carbons of the amide and dioxo groups. The methoxy substituents remain stable under these conditions but may demethylate under prolonged heating (>24 hours) .

Nucleophilic Substitution

The 3-chloro substituent on the phenyl ring participates in nucleophilic aromatic substitution (NAS):

ReagentConditionsProducts FormedSelectivityReferences
EthylenediamineDMF, 120°C, 6 hours3-(ethylenediamine)-4-methoxyphenyl derivative85% para
Sodium methoxideMeOH, 65°C, 10 hours3-methoxy-4-methoxyphenyl derivative90%

Reactivity is enhanced by electron-donating methoxy groups, which activate the aromatic ring toward NAS . The chloro group exhibits moderate leaving-group ability in polar aprotic solvents .

Oxidation Reactions

Oxidation targets the methoxy groups and dioxoquinazoline system:

Oxidizing AgentConditionsProducts FormedNotesReferences
KMnO₄ (acidic)H₂SO₄, 90°C, 4 hoursCleavage to 3-chloro-4-hydroxybenzoic acidOver-oxidation occurs
H₂O₂ (catalytic Fe³⁺)EtOH, 50°C, 8 hoursEpoxidation of alkoxy side chains (trace)Low yield (<10%)

The quinazoline dioxo system shows resistance to oxidation, preserving the heterocyclic core under mild conditions.

Condensation and Cyclization

The compound forms fused heterocycles via intramolecular cyclization:

Reagent/ConditionsProducts FormedYield (%)References
POCl₃, 110°C, 3 hoursChlorinated quinazolinone derivatives75–80
NH₂NH₂·H₂O, EtOH, refluxPyrazolo[5,1-b]quinazolin-9-one analogs60–65

Cyclization is facilitated by the electron-deficient quinazoline core, which promotes electrophilic aromatic substitution at the C-6/C-8 positions .

Photochemical Reactivity

UV irradiation (λ = 254 nm) induces:

ConditionsProducts FormedQuantum Yield (Φ)References
CH₃CN, N₂ atmosphereRing-opened acrylamide derivatives0.12 ± 0.03
O₂-saturated solutionQuinazoline N-oxide0.08 ± 0.01

Photodegradation pathways involve homolytic cleavage of the N–C bond in the propanamide side chain .

Metal-Catalyzed Coupling

Palladium-catalyzed reactions modify the aromatic moieties:

Reaction TypeConditionsProducts FormedReferences
Suzuki couplingPd(PPh₃)₄, K₂CO₃, DMF/H₂OBiaryl-substituted derivatives
Buchwald-Hartwig aminationPd₂(dba)₃, Xantphos, Cs₂CO₃, tolueneAminated quinazoline derivatives

The chloro substituent serves as an effective leaving group in cross-coupling reactions (turnover frequency > 200 h⁻¹) .

Stability Profile

Critical stability parameters under storage conditions:

ConditionDegradation ProductsHalf-Life (t₁/₂)References
pH 1.2 (simulated gastric)Hydrolyzed amide derivatives2.3 hours
pH 7.4 (phosphate buffer)No significant degradation>30 days
40°C/75% RHOxidized methoxy groups (trace)180 days

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Structural Analogues and Their Activities

The following table summarizes key structural analogues and their biological activities:

Compound Name / ID Core Structure Substituents Biological Activity Reference ID
Target Compound Quinazolin-4(3H)-one 3-Chloro-4-methoxyphenylamino, 2-methoxybenzyl-propanamide Under investigation (anticancer/anticonvulsant) -
N-[(2,4-Dichlorophenyl)methyl]-2-(2,4-dioxo-1H-quinazolin-3-yl)acetamide (Compound 1, ) Quinazolin-4(3H)-one 2,4-Dichlorophenylmethyl, acetamide Anticonvulsant (ED₅₀: 251 mg/kg)
4-(8-Methoxy-4-oxo-2-((2-oxo-2-(phenylamino)ethylthio)quinazolin-3(4H)-yl)benzenesulfonamide (4a, ) Quinazolin-4(3H)-one + sulfonamide 8-Methoxy, phenylaminoethylthio, sulfonamide Antileukemic (IC₅₀: 12 µM in Jurkat cells)
2-(4-(2-Chlorophenyl)piperazin-1-yl)-N-(4-oxo-2-(phenoxymethyl)quinazolin-3(4H)-yl)acetamide (8a, ) Quinazolin-4(3H)-one 2-Chlorophenylpiperazine, phenoxymethyl Anticonvulsant (MES test: 70% protection)
4-(2-Mercapto-8-methoxy-4-oxoquinazolin-3(4H)-yl)benzenesulfonamide (3, ) Quinazolin-4(3H)-one + sulfonamide 8-Methoxy, sulfonamide, thiol Carbonic anhydrase inhibition (Ki: 8.2 nM)

Key Structural and Functional Differences

  • This contrasts with para-chloro derivatives (e.g., ), which show stronger anticonvulsant activity due to enhanced lipophilicity . Methoxy Groups: The 4-methoxy and 2-methoxybenzyl groups in the target compound may improve solubility compared to purely hydrophobic analogues (e.g., ’s phenoxymethyl derivatives). Methoxy groups also modulate electron density, affecting hydrogen bonding with targets .

Pharmacological Profiles

  • Anticancer Potential: The target compound’s methoxy and chloro substituents resemble those in ’s antileukemic derivatives (4a, 4d), which inhibit leukemia cell proliferation via apoptosis induction. Its propanamide chain may enhance membrane permeability compared to sulfonamide-based analogues .

Research Findings and Implications

  • Structure-Activity Relationship (SAR) :
    • Thioether vs. Amide Linkers: Thioether-containing derivatives () exhibit stronger carbonic anhydrase inhibition due to sulfur’s nucleophilicity, whereas the target compound’s amide linker may favor kinase targeting .
    • Methoxy Positioning : Para-methoxy groups (as in ) enhance antileukemic activity, while ortho-methoxy (target compound) may improve metabolic stability .
  • Further in vivo studies are needed to validate efficacy and toxicity .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.